4-hydroxy-5-phenethyl-5H-furan-2-one
Description
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-hydroxy-2-(2-phenylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c13-10-8-12(14)15-11(10)7-6-9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2 |
InChI Key |
FPUWPMJNOHRJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=CC(=O)O2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below compares key structural features of 4-hydroxy-5-phenethyl-5H-furan-2-one with related furanones:
Preparation Methods
Reaction Protocol
-
Glyoxylic Acid Hydrate Activation : Dissolve glyoxylic acid hydrate in methanol or ethanol at 0–5°C, followed by the addition of morpholine in a 1:1–2 molar ratio. Morpholine acts as both a base and a nucleophile, facilitating imine formation.
-
Aldehyde Addition : Introduce phenethylacetaldehyde (or a similar phenethyl-containing aldehyde) and heat the mixture to 40–80°C for 4–6 hours. This step promotes Knoevenagel condensation, forming a β-hydroxy intermediate.
-
Cyclization and Acidolysis : Concentrate the reaction mixture under reduced pressure and treat it with 6–10 M hydrochloric acid at 70–90°C for 1–2 hours. Acidic conditions dehydrate the intermediate, yielding the furanone ring.
-
Purification : Vacuum distillation or recrystallization from acetone/hexane isolates the product.
Key Data
This method’s success hinges on the aldehyde’s steric and electronic properties. Phenethylacetaldehyde’s bulk may necessitate longer reaction times or elevated temperatures compared to propionaldehyde.
The introduction of phenethyl groups via cross-coupling reactions offers regioselective control. CN101987840B and arpi.unipi.it highlight Pd-catalyzed strategies for functionalizing brominated furanones.
Suzuki-Miyaura Coupling Protocol
-
Brominated Precursor : Start with 3,4-dibromo-2(5H)-furanone, synthesized via bromine addition to 2(5H)-furanone.
-
Coupling Reaction : React the dibrominated furanone with potassium phenethyltrifluoroborate in a toluene/water (1:1) mixture at 70°C for 12 hours, using PdCl₂(dppf) (5 mol%) and K₂CO₃ (2 equiv) as base.
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield Range | 62–82% (analogous aryl groups) | |
| Catalyst System | PdCl₂(dppf)/K₂CO₃ | |
| Reaction Temperature | 70°C |
This method’s versatility allows for diverse substituents, though the phenethyl group’s steric demand may reduce yields compared to smaller aryl groups.
Photooxidation of Phenethyl-Substituted Furans
Photooxygenation provides a route to hydroxylated furanones. The synthesis of 3-bromo-5-hydroxy-2(5H)-furanone via Rose Bengal-sensitized oxidation suggests adaptability for phenethyl analogs.
Photooxidation Protocol
-
Furan Substrate Synthesis : Prepare 3-phenethylfuran via Friedel-Crafts alkylation of furan with phenethyl bromide.
-
Photooxygenation : Irradiate the furan derivative in CH₂Cl₂ at −78°C under O₂ atmosphere, using Rose Bengal (1 mol%) as a sensitizer.
-
Acid Quenching : Treat the endoperoxide intermediate with HCl to yield the hydroxyfuranone.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Analogous) | 78% (3-bromo-5-hydroxy derivative) | |
| Sensitizer | Rose Bengal | |
| Temperature | −78°C |
This method’s low-temperature requirements and chemoselectivity are advantageous, but the photochemical setup may limit scalability.
Functionalization of Brominated Furanone Precursors
Dehydrobromination and nucleophilic substitution reactions enable late-stage functionalization. WO2004016588A1 details amine reactions with halogenated furanones, which can be extrapolated to phenethyl groups.
Dehydrobromination Protocol
-
Brominated Intermediate : Synthesize 5-bromo-5-hydroxymethyl-2(5H)-furanone via bromine addition to a hydroxyfuranone.
-
Phenethylamine Reaction : React the brominated furanone with phenethylamine in THF at 25°C for 24 hours.
-
Elimination : Treat with Et₃N to eliminate HBr, forming the phenethyl-substituted product.
Key Data
This method’s modularity allows for diverse substituents, but competing elimination and substitution pathways require careful optimization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High yield, scalable | Requires specialized aldehydes | 80–90% |
| Pd-Catalyzed Coupling | Regioselective, versatile | Costly catalysts | 62–82% |
| Photooxidation | Chemoselective | Low-temperature constraints | 70–78% |
| Dehydrobromination | Late-stage modification | Competing pathways | 65–73% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxy-5-phenethyl-5H-furan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of phenethyl-substituted precursors under acidic or catalytic conditions. For example, halogen-assisted lactonization (e.g., iodolactonization) of γ,δ-unsaturated carboxylic acids is a common strategy, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-one derivatives . Key variables include temperature (60–100°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., hypervalent iodine reagents for regioselectivity). Optimization requires monitoring by TLC and HPLC to mitigate side reactions like over-halogenation or ring-opening .
Q. How can researchers characterize the structural and stereochemical properties of 4-hydroxy-5-phenethyl-5H-furan-2-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the furanone ring and phenethyl substitution. Key signals include:
- ¹H NMR : A deshielded proton at δ 5.2–5.8 ppm for the hydroxyl-bearing C5 position and aromatic protons (δ 7.2–7.5 ppm) for the phenethyl group.
- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm (C2) and olefinic carbons at δ 120–130 ppm .
X-ray crystallography can resolve stereochemistry, while IR spectroscopy verifies lactone carbonyl stretches (~1750 cm⁻¹) .
Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?
- Methodological Answer : The lactone ring is prone to hydrolysis under humid or basic conditions. Stability studies recommend:
- Storage at –20°C in anhydrous solvents (e.g., dry DMSO or acetonitrile).
- Use of inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the hydroxyl group.
- pH-controlled buffers (pH 4–6) for biological assays to minimize ring-opening .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of 4-hydroxy-5-phenethyl-5H-furan-2-one in synthetic modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. For example:
- The C4 hydroxyl group’s electron-withdrawing effect directs electrophilic attacks to the C3 position.
- Molecular docking studies predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and π-π stacking with the phenethyl group .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., bacterial strain variability) or impurities. Rigorous approaches include:
- Reproducing studies with purified batches (>95% by HPLC).
- Testing against isogenic bacterial strains to isolate mechanism-specific effects.
- Comparative metabolomics to identify off-target interactions .
Q. How can structure-activity relationship (SAR) studies optimize the furanone scaffold for targeted therapeutic applications?
- Methodological Answer : Systematic modifications include:
- Phenethyl substitution : Introducing electron-donating groups (e.g., –OCH₃) enhances antimicrobial activity by improving membrane permeability .
- Lactone ring analogs : Replacing the hydroxyl group with azide or methylene moieties alters pharmacokinetic profiles, as seen in azidolactone derivatives .
- Chiral synthesis : Enantioselective catalysis (e.g., Sharpless epoxidation) generates stereoisomers with distinct bioactivity .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) calculate EC₅₀/IC₅₀ values. Bootstrap resampling (≥1000 iterations) accounts for variability in triplicate assays. For high-throughput screening, machine learning algorithms (e.g., random forests) prioritize compounds based on multi-parametric toxicity profiles .
Q. How can researchers validate the purity of synthetic intermediates using orthogonal analytical techniques?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
